Romurtide: A Technical Guide to its Molecular Structure and Core Functional Pathways
Romurtide: A Technical Guide to its Molecular Structure and Core Functional Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Romurtide (also known as Muroctasin or MDP-Lys(L18)) is a synthetic lipophilic analogue of Muramyl Dipeptide (MDP), the minimal immunologically active component of bacterial peptidoglycan.[1][2] As a potent immunomodulator, Romurtide has been utilized for its ability to stimulate the innate immune system, primarily in the treatment of leukopenia resulting from radiotherapy or cancer chemotherapy.[3][4] This technical guide provides an in-depth exploration of the molecular structure of Romurtide, its key physicochemical properties, and a detailed overview of the experimental methodologies used for its characterization. Furthermore, it elucidates the primary signaling pathway—the NOD2-NF-κB axis—through which Romurtide exerts its biological effects.
Molecular Structure and Physicochemical Properties
Romurtide is a glycopeptide derivative designed to enhance the immunostimulatory properties of the naturally occurring Muramyl Dipeptide. The core structure consists of N-acetylmuramic acid linked to a dipeptide of L-alanine and D-isoglutamine. The key modification in Romurtide is the attachment of a stearoyl fatty acid chain to the ε-amino group of an L-lysine residue, which is, in turn, linked to the D-isoglutamine.[5] This lipophilic moiety significantly influences the molecule's pharmacokinetic and pharmacodynamic properties.
Chemical and Physical Data
The fundamental properties of Romurtide are summarized in the table below, compiled from authoritative chemical databases.
| Property | Data | Reference(s) |
| IUPAC Name | N²-((4R)-4-((2S)-2-((2R)-2-(((3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-4-yl)oxy)propanamido)propanamido)-5-amino-5-oxopentanoyl)-N⁶-stearoyl-L-lysine | |
| Synonyms | Muroctasin, Nopia, MDP-Lys(L18), DJ-7041 | |
| CAS Number | 78113-36-7 | |
| Molecular Formula | C₄₃H₇₈N₆O₁₃ | |
| Molecular Weight | 887.12 g/mol | |
| Exact Mass | 886.5627 Da | |
| Elemental Analysis | C: 58.22%, H: 8.86%, N: 9.47%, O: 23.45% |
Note: The data presented are computationally derived or aggregated from chemical databases and should be confirmed by experimental analysis for specific applications.
Experimental Protocols for Structural Elucidation and Analysis
The structural confirmation and purity analysis of complex synthetic molecules like Romurtide rely on a combination of chromatographic and spectroscopic techniques. While specific, detailed protocols from the original developers are proprietary, the following sections outline standardized methodologies applicable to the characterization of Romurtide and similar lipophilic peptides.
Synthesis of Lipophilic Muramyl Dipeptide Derivatives
The synthesis of Romurtide involves a multi-step process common for peptide and glycopeptide chemistry.
Logical Workflow for Romurtide Synthesis
Caption: Logical workflow for the multi-step synthesis of Romurtide.
Methodology:
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Preparation of Protected N-Acetylmuramic Acid: Starting from N-acetylglucosamine, the lactic acid moiety is introduced to form N-acetylmuramic acid. The carbohydrate's hydroxyl and carboxyl groups are protected using standard protecting groups (e.g., benzyl, isopropylidene) to prevent side reactions in subsequent steps.
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Synthesis of the Peptide Chain: The peptide backbone (L-Alanyl-D-isoglutaminyl-L-lysine) is assembled using solid-phase or solution-phase peptide synthesis. Amino acids are protected (e.g., with Boc or Fmoc for the α-amino group) and coupled sequentially using activating agents like DCC/HOBt or HATU.
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Lipidation: The ε-amino group of the lysine residue is selectively deprotected and then acylated using stearoyl chloride or an activated stearic acid derivative to introduce the lipophilic tail.
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Coupling and Deprotection: The protected N-acetylmuramic acid is coupled to the N-terminus of the acylated peptide. Finally, all protecting groups are removed, typically through acidolysis (e.g., with TFA) or hydrogenolysis, to yield the final Romurtide product.
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Purification: The crude product is purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
RP-HPLC is the standard method for determining the purity of Romurtide and for its purification.
Methodology:
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Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
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Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
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Mobile Phase B: Acetonitrile with 0.1% TFA.
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Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over 20-30 minutes is typically effective for separating the lipophilic product from more polar starting materials and side products.
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Flow Rate: 1.0 mL/min.
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Detection: UV detector at 210-220 nm, where the peptide bonds absorb.
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Sample Preparation: The sample is dissolved in a suitable solvent, such as a water/acetonitrile mixture, filtered, and injected.
Mass Spectrometry (MS) for Molecular Weight and Structure Verification
Mass spectrometry is used to confirm the molecular weight and to gain structural information through fragmentation analysis.
Methodology:
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Ionization: Electrospray Ionization (ESI) is commonly used for polar, non-volatile molecules like Romurtide.
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Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺) is measured to confirm the molecular weight.
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Tandem MS (MS/MS): To confirm the sequence and structure, the molecular ion is selected and fragmented via Collision-Induced Dissociation (CID). The resulting fragment ions (e.g., b- and y-ions from peptide backbone cleavage) are analyzed. For acylated peptides, characteristic neutral losses of the lipid chain may also be observed. The observed fragmentation pattern is then compared to the expected pattern for the proposed structure of Romurtide.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure Elucidation
NMR provides the most detailed information for unambiguous structure determination by mapping the carbon-hydrogen framework.
Methodology:
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Sample Preparation: A few milligrams of purified Romurtide are dissolved in a deuterated solvent (e.g., DMSO-d₆ or CD₃OD).
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1D NMR Spectra:
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¹H NMR: Provides information on the number and environment of protons. Chemical shifts, integration, and coupling constants are analyzed to identify different parts of the molecule (e.g., carbohydrate protons, amino acid α-protons, stearoyl chain methylenes).
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¹³C NMR: Shows the signals for all unique carbon atoms in the molecule.
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-
2D NMR Spectra:
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COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, helping to trace the amino acid side chains and the sugar ring.
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HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.
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HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by two or three bonds, which is crucial for connecting the different structural components (e.g., linking the muramic acid to the alanine, the peptide residues to each other, and the lysine to the isoglutamine).
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Mechanism of Action: The NOD2 Signaling Pathway
Romurtide's immunostimulatory activity is primarily mediated through its recognition by the intracellular pattern recognition receptor, Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2). NOD2 is expressed in the cytoplasm of immune cells, such as macrophages and dendritic cells, and serves as a sensor for MDP.
NOD2 Signaling Pathway Activated by Romurtide
Caption: Romurtide activates the NOD2 signaling cascade leading to an immune response.
Upon binding of Romurtide to the leucine-rich repeat (LRR) domain of NOD2, the receptor undergoes a conformational change and oligomerizes. This activation leads to the recruitment of the serine/threonine kinase RIPK2 (receptor-interacting protein kinase 2). The NOD2/RIPK2 complex then activates the TAK1 complex, which in turn phosphorylates and activates the IκB kinase (IKK) complex. IKK phosphorylates the inhibitor of NF-κB (IκB), targeting it for ubiquitination and proteasomal degradation. The degradation of IκB releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus, where it binds to promoter regions of target genes and initiates the transcription of various pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and antimicrobial peptides. This cascade ultimately enhances the host's innate immune response.
Experimental Protocol: NOD2 Activation Reporter Assay
A common method to quantify the activation of the NOD2 pathway is to use a reporter cell line, such as HEK-Blue™ hNOD2 cells. These cells are engineered to stably express human NOD2 and a secreted embryonic alkaline phosphatase (SEAP) gene under the control of an NF-κB-inducible promoter.
Methodology:
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Cell Seeding: HEK-Blue™ hNOD2 cells are seeded into a 96-well plate at a density of approximately 5 x 10⁴ cells/well and incubated overnight.
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Stimulation: Prepare serial dilutions of Romurtide (e.g., from 0.01 ng/mL to 1000 ng/mL) in cell culture medium. Remove the old medium from the cells and add the Romurtide dilutions. Include a negative control (medium only) and a positive control (a known MDP standard).
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Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.
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Detection:
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Transfer a small aliquot (e.g., 20 µL) of the cell supernatant from each well to a new 96-well plate.
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Add a SEAP detection reagent (e.g., QUANTI-Blue™) to each well.
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Incubate at 37°C for 1-3 hours.
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Quantification: Measure the absorbance at 620-650 nm using a microplate reader. The absorbance is directly proportional to the amount of SEAP produced, which reflects the level of NF-κB activation.
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Analysis: Plot the absorbance values against the log of the Romurtide concentration to generate a dose-response curve and determine the EC₅₀ value.
Conclusion
Romurtide represents a well-characterized synthetic immunomodulator whose structure is rationally designed based on the bacterial motif, Muramyl Dipeptide. Its lipophilic nature, conferred by the Nε-stearoyl-L-lysine addition, is a key structural feature influencing its biological activity. The definitive elucidation of its structure and its purity is achieved through a combination of advanced chromatographic and spectroscopic methods, including HPLC, mass spectrometry, and NMR. Functionally, Romurtide's mechanism is centered on its specific recognition by the intracellular receptor NOD2, triggering the NF-κB signaling pathway and culminating in a potent innate immune response. The experimental protocols detailed herein provide a foundational framework for the synthesis, analysis, and functional evaluation of Romurtide and related glycopeptides in a research and development setting.
References
- 1. invivogen.com [invivogen.com]
- 2. Muramyl dipeptide and its derivatives: peptide adjuvant in immunological disorders and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A sensitive bioassay to measure NOD1/2 ligands in human serum reveals differential postprandial NOD2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of the cytokine inducer romurtide: experimental studies and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
